N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-butanamine oxalate
Overview
Description
N-[2-(4-methyl-2-nitrophenoxy)ethyl]-2-butanamine oxalate is a useful research compound. Its molecular formula is C15H22N2O7 and its molecular weight is 342.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.14270105 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemistry of Organophosphorus Herbicides
- Study Overview : Investigated the photochemistry of butamifos, an organophosphorus herbicide, in various aqueous media. The study found that butamifos underwent photoinduced intramolecular oxygen transfer, leading to the formation of various polar compounds (Katagi, 1993).
Oxidation of Methyl- and Ethyl- Tertiary-Butyl Ethers
- Study Overview : Explored the oxidative metabolism of MTBE and ETBE by liver microsomes from rats. The study provides insights into the role of cytochrome P450 isoforms in the oxidation of these compounds (Turini et al., 1998).
Novel Aryl Oxalate Esters for Peroxyoxalate Chemiluminescence
- Study Overview : Six oxalate esters of 2-nitro-4-alkoxycarbonylphenol were synthesized for use in chemiluminescence reactions. This research is significant for the detection of hydrogen peroxide and fluorescent compounds (Imai et al., 1986).
Electrochemical Oxidation of Amines
- Study Overview : Investigated the electro-oxidation of amines and demonstrated the potential use of nortropine N-oxyl as an electrochemical sensor for amine compounds (Sato et al., 2018).
Excretion of MBDB and BDB in Biological Specimens
- Study Overview : Presented a method for identifying MBDB and BDB in urine, saliva, and sweat, contributing to our understanding of the metabolism and excretion of these substances (Kintz, 1997).
Complete Oxidation of Metolachlor and Methyl Parathion in Water
- Study Overview : Explored the use of the photoassisted Fenton reaction for the decomposition of metolachlor and methyl parathion in water, highlighting a potential method for treating dilute pesticide wastes (Pignatello & Sun, 1995).
Properties
IUPAC Name |
N-[2-(4-methyl-2-nitrophenoxy)ethyl]butan-2-amine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3.C2H2O4/c1-4-11(3)14-7-8-18-13-6-5-10(2)9-12(13)15(16)17;3-1(4)2(5)6/h5-6,9,11,14H,4,7-8H2,1-3H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHCQEKXIGHYLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCOC1=C(C=C(C=C1)C)[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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